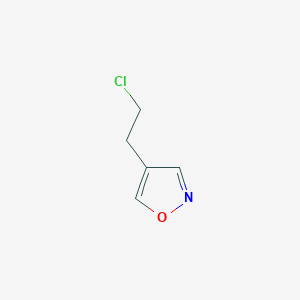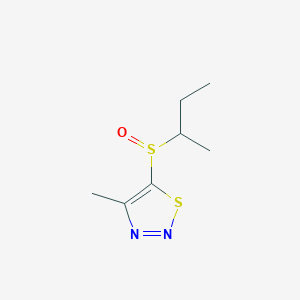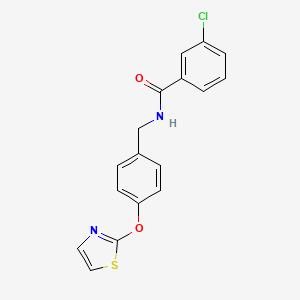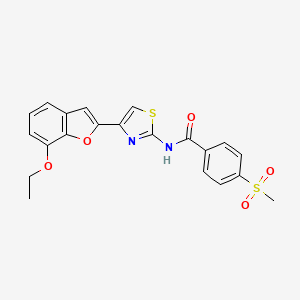![molecular formula C17H20N4O B2430174 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea CAS No. 2309569-42-2](/img/structure/B2430174.png)
1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bipyridines are a class of chemical compounds which are known for their wide applications in various fields . They are used as ligands in coordination chemistry and have been subjected to solid form screening and crystal structure prediction . Urea is a common organic compound that is also widely used in various applications, including as a fertilizer and a raw material in the manufacture of plastics.
Molecular Structure Analysis
The molecular structure of bipyridines depends on the mutual orientation of the two pyridine rings . For example, both rings in 2,2’-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis
Bipyridines are known to undergo various chemical reactions. For instance, they can participate in redox reactions . The electrochemical behavior of bipyridines depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .Physical And Chemical Properties Analysis
Physical properties of bipyridines include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea, due to its bipyridine moiety, plays a significant role in chemical synthesis, particularly in the field of palladium-catalyzed functionalization. It serves as an efficient directing group for β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives, showcasing the importance of substituent variation on the pyridine ring for reactivity and selectivity in chemical transformations (Le, Nguyen, & Daugulis, 2019).
Coordination Chemistry and Sensing Applications
The compound's structure, particularly its bipyridine segment, allows it to act as a ligand in coordination chemistry, forming complexes with metals. These complexes have potential applications in sensing environmental contaminants. For instance, a coordination polymer based on a related bipyridine structure has demonstrated efficacy as a dual functional fluorescent sensor for detecting hazardous nitrobenzene and dichromate anions, highlighting its potential in environmental monitoring (Kan & Wen, 2017).
Material Science
In material science, the structural attributes of 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea, especially its bipyridine component, are exploited in the development of novel materials. For instance, conjugated zinc porphyrin oligomers, incorporating bipyridine units, have been utilized to form stable ladder complexes, which have potential applications in the development of new materials with enhanced electronic and optical properties (Taylor & Anderson, 1999).
Photophysical and Electrochemical Studies
The bipyridine component in 1-([2,4'-Bipyridin]-4-ylmethyl)-3-cyclopentylurea is also significant in photophysical and electrochemical studies. It has been incorporated into platinum complexes to investigate their nonlinear absorption characteristics, which is essential for understanding and developing materials for optical limiting applications. These studies contribute to advancements in materials science, particularly in areas related to light energy management and photonic devices (Sun et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(21-15-3-1-2-4-15)20-12-13-5-10-19-16(11-13)14-6-8-18-9-7-14/h5-11,15H,1-4,12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFFWRZSPQFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Aminomethyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B2430091.png)







![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)


![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2430111.png)
![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)
![7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2430113.png)